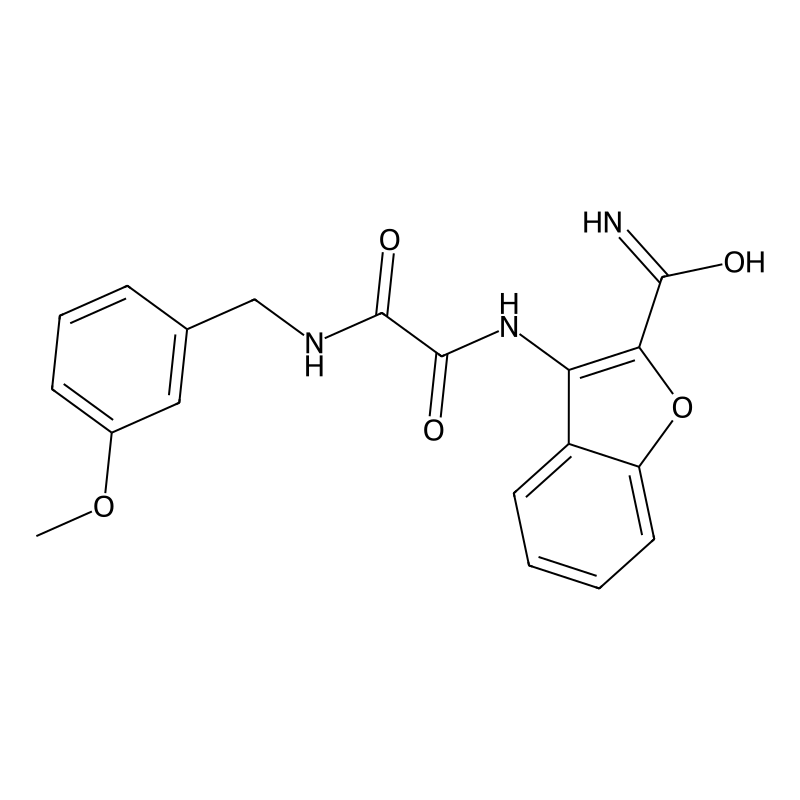

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide is a synthetic compound characterized by its unique structural features, which include a benzofuran moiety and an oxalamide linkage. The compound is notable for its potential applications in medicinal chemistry due to the presence of functional groups that may interact with biological targets. Its chemical formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its reactivity and biological activity.

- Oxidation: N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

- Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, potentially altering the functional groups attached to the benzofuran or methoxybenzyl moieties.

- Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used. This allows for the introduction of new functional groups that can enhance its biological activity or alter its properties.

Research into the biological activity of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide suggests it may possess significant pharmacological properties. Compounds with a benzofuran structure are often investigated for their potential anti-inflammatory, anticancer, and antimicrobial activities. The oxalamide group may also contribute to its ability to interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide typically involves several key steps:

- Formation of Benzofuran Core: The synthesis begins with the preparation of the benzofuran core, which is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Carbamoyl Group: The carbamoyl group is introduced via reaction with isocyanates or carbamates.

- Oxalamide Linkage Formation: The final step involves coupling the benzofuran derivative with 3-methoxybenzylamine in the presence of oxalyl chloride under anhydrous conditions, often using solvents like dichloromethane or tetrahydrofuran.

- Purification: The product is purified through techniques such as crystallization or chromatography to ensure high yield and purity.

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide has several applications across different fields:

- Medicinal Chemistry: Due to its potential biological activities, it is explored as a lead compound for drug development targeting various diseases.

- Chemical Research: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms in organic chemistry.

- Material Science: The compound may also find use in developing new materials due to its unique chemical properties.

The interactions of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide with biological targets are crucial for understanding its mechanism of action. Studies typically focus on:

- Enzyme Inhibition: Investigating how the compound inhibits specific enzymes involved in metabolic pathways.

- Receptor Binding: Assessing its affinity for various receptors, which may lead to altered cellular signaling pathways.

Techniques such as molecular docking studies, surface plasmon resonance, and enzyme assays are commonly employed to elucidate these interactions.

Several compounds share structural similarities with N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide | Similar benzofuran core | Different side chain may affect biological activity |

| N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide | Shares benzofuran and oxalamide structure | Hydroxypropyl group may enhance solubility |

| N1-(2-carbamoylphenyl)-N2-(4-methoxyphenethyl)oxalamide | Contains phenyl instead of benzofuran | Potentially different reactivity due to lack of fused ring |

These compounds highlight the versatility of the oxalamide framework while demonstrating how variations in side chains can influence biological activity and chemical reactivity. The unique combination of a benzofuran core and specific substituents in N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-methoxybenzyl)oxalamide sets it apart from other similar compounds, potentially leading to distinct pharmacological profiles.